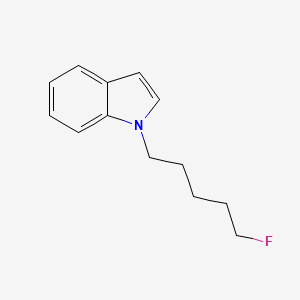

1-(5-fluoropentyl)-1H-indole

説明

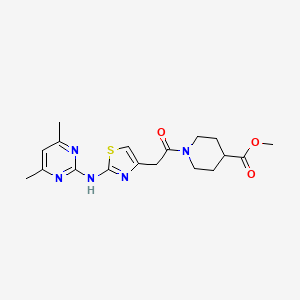

5-フルオロペンチルインドールは、アミノアルキルインドールアナログのクラスに属する合成化合物です。インドール構造のペンチル鎖にフッ素原子が結合しているのが特徴です。 この化合物は、中枢および末梢のカンナビノイド受容体に対する親和性が高いことで知られており、合成カンナビノイドの分野で重要な研究対象となっています .

2. 製法

合成経路および反応条件: 5-フルオロペンチルインドールの合成は、通常、インドールと5-フルオロペンチルブロミドを塩基性条件下で反応させることにより行われます。反応は、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの溶媒中で、炭酸カリウム(K2CO3)などの塩基を用いて、求核置換反応を促進します。 反応混合物を加熱して、目的の生成物の形成を促進します .

工業的製造方法: 5-フルオロペンチルインドールの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動反応器の使用と反応条件の精密な制御が含まれ、高収率と純度が保証されます。 生成物は、カラムクロマトグラフィーまたは再結晶などの技術を使用して精製されます .

3. 化学反応解析

反応の種類: 5-フルオロペンチルインドールは、次のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてヒドロキシル化誘導体を形成することができます。

還元: 還元反応は、還元されたインドール誘導体の形成につながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

置換: 求核置換反応には、通常、水素化ナトリウム(NaH)やカリウムtert-ブトキシド(KOtBu)などの試薬が関与します.

主要な生成物:

酸化: ヒドロキシル化5-フルオロペンチルインドール誘導体。

還元: 還元されたインドール誘導体。

4. 科学研究への応用

5-フルオロペンチルインドールは、科学研究において、次のものを含む幅広い用途があります。

作用機序

5-フルオロペンチルインドールは、主にカンナビノイド受容体(CB1およびCB2)との相互作用を通じてその効果を発揮します。この化合物はこれらの受容体に結合し、天然カンナビノイドの効果を模倣します。この結合は、細胞内シグナル伝達経路の活性化につながり、さまざまな生理学的および薬理学的効果をもたらします。 関与する正確な分子標的と経路はまだ調査中ですが、ペンチル鎖のフッ素原子は、化合物のカンナビノイド受容体に対する親和性を高めていることが知られています .

類似化合物:

5-フルオロ-1-ペンチル-3-(1-ナフトイル)インドール (5F-PB-22): インドール位置にナフトイル基を持つ類似構造。

5-フルオロ-1-ペンチル-3-(4-メチル-1-ナフトイル)インドール (5F-MN-24): ナフトイル部分にメチル基が含まれています。

5-フルオロ-1-ペンチル-3-(2,2,3,3-テトラメチルシクロプロピル)インドール (5F-UR-144): テトラメチルシクロプロピル基を特徴としています.

ユニークさ: 5-フルオロペンチルインドールは、その単純な構造と、ペンチル鎖にフッ素原子があるため、カンナビノイド受容体に対する結合親和性を高めるという点でユニークです。 これは、合成カンナビノイドの構造活性相関を研究するための貴重な化合物となっています .

生化学分析

Biochemical Properties

1-(5-fluoropentyl)-1H-indole acts as a potent but nonselective full agonist for the cannabinoid receptor . It interacts with both CB1 and CB2 receptors, inhibiting adenylate cyclase activity in a dose-dependent, stereoselective, and pertussis toxin-sensitive manner . The compound is metabolized by multiple cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 .

Cellular Effects

The cellular effects of this compound are primarily mediated through its interaction with the cannabinoid receptors. It has been shown to produce bradycardia and hypothermia in rats, suggesting potent cannabinoid-like activity

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the cannabinoid receptors, leading to inhibition of adenylate cyclase activity . This results in a decrease in the concentration of cyclic AMP, a second messenger involved in many biological processes. The compound is metabolized by multiple CYP enzymes, with CYP3A4 playing a prominent role .

Temporal Effects in Laboratory Settings

It has been suggested that the compound is rapidly metabolized in vitro, but its elimination in vivo is delayed, possibly due to sequestration into adipose tissue .

Dosage Effects in Animal Models

It has been shown to produce bradycardia and hypothermia in rats at doses of 0.3–3 mg/kg .

Metabolic Pathways

This compound is metabolized by multiple CYP enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 . The major metabolic pathways involve hydroxylation of the compound, followed by further oxidation to form a ketone .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropentylindole typically involves the reaction of indole with 5-fluoropentyl bromide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods: Industrial production of 5-Fluoropentylindole follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .

化学反応の分析

Types of Reactions: 5-Fluoropentylindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

Substitution: The fluorine atom in the pentyl chain can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Hydroxylated 5-Fluoropentylindole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Various substituted indole derivatives depending on the substituent introduced.

科学的研究の応用

5-Fluoropentylindole has a wide range of applications in scientific research, including:

類似化合物との比較

5-Fluoro-1-pentyl-3-(1-naphthoyl)indole (5F-PB-22): Similar structure with a naphthoyl group at the indole position.

5-Fluoro-1-pentyl-3-(4-methyl-1-naphthoyl)indole (5F-MN-24): Contains a methyl group on the naphthoyl moiety.

5-Fluoro-1-pentyl-3-(2,2,3,3-tetramethylcyclopropyl)indole (5F-UR-144): Features a tetramethylcyclopropyl group.

Uniqueness: 5-Fluoropentylindole is unique due to its simple structure and the presence of a fluorine atom in the pentyl chain, which enhances its binding affinity for cannabinoid receptors. This makes it a valuable compound for studying the structure-activity relationships of synthetic cannabinoids .

特性

IUPAC Name |

1-(5-fluoropentyl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN/c14-9-4-1-5-10-15-11-8-12-6-2-3-7-13(12)15/h2-3,6-8,11H,1,4-5,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRVPRNYXWCQPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCCCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017334 | |

| Record name | 1-(5-fluoropentyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859218-30-6 | |

| Record name | 1-(5-fluoropentyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2726464.png)

![3-Cyclopropyl-1-[1-(oxane-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2726468.png)

![(E)-4-(Dimethylamino)-N-[4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]but-2-enamide](/img/structure/B2726471.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2726478.png)